molecular formula C8H7N3 B018307 4-(1H-pyrazol-4-yl)pyridine CAS No. 19959-71-8

4-(1H-pyrazol-4-yl)pyridine

Cat. No.: B018307
CAS No.: 19959-71-8
M. Wt: 145.16 g/mol
InChI Key: TZDKFMFJVGNYLS-UHFFFAOYSA-N
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Description

4-(1H-pyrazol-4-yl)pyridine, also known as this compound, is a useful research compound. Its molecular formula is C8H7N3 and its molecular weight is 145.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • As an Extractant : It is used as a pyridine-based ligand to extract Ni(II) and copper(II), indicating its potential in metal recovery and environmental remediation processes (Pearce et al., 2019).

  • In Complex Formation : It acts as a back-to-back ligand with dipicolylamine, binding palladium or platinum centers in complexes with iron(II), hinting at its application in the synthesis of complex metal structures and potential catalytic systems (Tovee et al., 2010).

  • In Magnetic Materials : It forms a porous 3D network of trigonal pyramidal [Dy(III)(4)] carbonato-bridged complexes, which exhibit slow magnetization reversal, relevant in the field of magnetic storage and quantum computing (Gass et al., 2012).

  • In Organic Electronics : While specifically referring to a different derivative (3-(1H-pyrazol-1-yl)pyridine), this compound is used as an electron-transporting unit in bipolar host materials for phosphorescent organic light-emitting diodes (PhOLEDs), which are crucial in developing more efficient and versatile displays and lighting systems (Li et al., 2016).

  • Biomedical Applications : Pyrazolo[3,4-b]pyridines, including derivatives of 4-(1H-pyrazol-4-yl)pyridine, have various biomedical applications, such as anti-inflammatory and anti-cancer properties, indicating their potential in therapeutic and pharmaceutical research (Donaire-Arias et al., 2022).

Safety and Hazards

The compound “4-(1H-pyrazol-4-yl)pyridine” has hazard statements H302-H315-H320-H335. The precautionary statements are P261-P280-P301+P312-P302+P352-P305+P351+P338 .

Future Directions

The compound “4-(1H-pyrazol-4-yl)pyridine” can be used as an organic synthesis intermediate and pharmaceutical intermediate . It is mainly used in laboratory research processes and chemical pharmaceutical production processes . Therefore, its future directions could be in the development of new drugs and in the field of organic synthesis.

Mechanism of Action

Target of Action

It is known that this compound can serve as an organic synthesis intermediate and a pharmaceutical intermediate , suggesting that it may interact with various biological targets.

Pharmacokinetics

Its lipophilicity, water solubility, and other physicochemical properties can influence its bioavailability .

Action Environment

The action, efficacy, and stability of 4-(1H-pyrazol-4-yl)pyridine can be influenced by various environmental factors. For instance, it should be stored in an inert atmosphere at room temperature to maintain its stability . Other factors such as pH, presence of other chemicals, and temperature could also potentially affect its action and efficacy.

Properties

IUPAC Name

4-(1H-pyrazol-4-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3/c1-3-9-4-2-7(1)8-5-10-11-6-8/h1-6H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZDKFMFJVGNYLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=CNN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40362876
Record name 4-(1H-pyrazol-4-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40362876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19959-71-8
Record name 4-(1H-pyrazol-4-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40362876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 19959-71-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 4-(1H-pyrazol-4-yl)pyridine interesting for constructing porous materials?

A: this compound is an attractive building block for PCPs due to its ability to act as a bridging ligand. Its multiple nitrogen donor atoms can coordinate to metal ions, leading to the formation of extended framework structures. For instance, Hpypz reacts with Zn(II) salts to create two distinct PCPs, [Zn(pypz)(OAc)]·guest (1·g) and [Zn2(pypz)2(oba)]·guest (2·g) [].

Q2: How does the structure of the PCP affect its gas adsorption properties?

A: The choice of ancillary ligands in conjunction with Hpypz significantly influences the final PCP structure and its properties. In the case of [Zn(pypz)(OAc)]·guest, a one-dimensional channel structure forms, while [Zn2(pypz)2(oba)]·guest exhibits discrete pores []. Interestingly, both PCPs demonstrate preferential adsorption of CO2 at low temperatures, highlighting the potential for gas separation applications [].

Q3: Can the flexibility of these Hpypz-based PCPs be controlled?

A: Yes, research has shown that the flexibility of Hpypz-based PCPs can be influenced by crystal size. [Cu2(pypz)2]·0.5p-xylene (MAF-36) exhibits a unique size-dependent flexibility []. Larger crystals of MAF-36 undergo phase transitions at lower temperatures compared to smaller crystals, showcasing the possibility of tuning material properties through controlled synthesis [].

Q4: Do different metal ions impact the properties of Hpypz-based PCPs?

A: Absolutely. Comparing [Ag2(pypz)2]·0.5C8H10 (MAF-36(Ag)) and [Cu2(pypz)2]·0.5C8H10 (MAF-36(Cu)), both exhibiting isomorphous structures, reveals distinct behaviors []. Upon guest molecule removal, the Ag-based framework transforms into a nonporous structure, while the Cu-based framework retains its porosity []. This difference highlights the significant role metal ions play in dictating framework stability and guest-responsive behavior.

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